IRS-1 Peptide, FAM labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

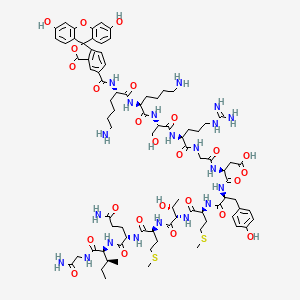

Properties

Molecular Formula |

C84H118N20O25S2 |

|---|---|

Molecular Weight |

1872.1 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C84H118N20O25S2/c1-6-42(2)68(80(125)92-39-65(88)111)103-75(120)56(25-26-64(87)110)98-74(119)57(27-32-130-4)100-81(126)69(43(3)106)104-76(121)58(28-33-131-5)99-77(122)59(34-44-15-18-46(107)19-16-44)101-78(123)60(38-67(113)114)94-66(112)40-93-71(116)53(14-11-31-91-83(89)90)96-79(124)61(41-105)102-73(118)55(13-8-10-30-86)97-72(117)54(12-7-9-29-85)95-70(115)45-17-22-50-49(35-45)82(127)129-84(50)51-23-20-47(108)36-62(51)128-63-37-48(109)21-24-52(63)84/h15-24,35-37,42-43,53-61,68-69,105-109H,6-14,25-34,38-41,85-86H2,1-5H3,(H2,87,110)(H2,88,111)(H,92,125)(H,93,116)(H,94,112)(H,95,115)(H,96,124)(H,97,117)(H,98,119)(H,99,122)(H,100,126)(H,101,123)(H,102,118)(H,103,120)(H,104,121)(H,113,114)(H4,89,90,91)/t42-,43+,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-/m0/s1 |

InChI Key |

FJEZWOZVJGSBLN-UXUZIJOJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to FAM-labeled IRS-1 Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the FAM-labeled Insulin Receptor Substrate-1 (IRS-1) peptide, a critical tool for studying insulin signaling pathways and developing novel therapeutics. We will delve into its biophysical properties, experimental applications, and the underlying signaling mechanisms.

Core Concepts: IRS-1 and FAM Labeling

Insulin Receptor Substrate-1 (IRS-1) is a key intracellular adaptor protein that plays a pivotal role in the insulin and insulin-like growth factor-1 (IGF-1) signaling pathways. Upon insulin binding to its receptor, the receptor's intrinsic tyrosine kinase activity is stimulated, leading to the phosphorylation of multiple tyrosine residues on IRS-1. This phosphorylation creates docking sites for various downstream signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the insulin signal and eliciting a range of metabolic and mitogenic cellular responses. The tyrosine residue at position 612 (in the murine sequence, corresponding to Y989 in the human sequence) is a significant phosphorylation site.[1][2][3][4]

Fluorescein Amidite (FAM) is a widely used fluorescent dye that is covalently attached to peptides and oligonucleotides for detection in various biological assays.[5] FAM exhibits an excitation maximum at approximately 494 nm and an emission maximum at around 518 nm, making it compatible with standard fluorescence detection instrumentation.[5] FAM-labeled peptides are invaluable tools for fluorescence polarization assays, kinase assays, and cellular imaging studies.[6][7]

This guide focuses on a specific FAM-labeled IRS-1 peptide with the following sequence:

5-FAM-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-NH2

This sequence corresponds to amino acids 979-989 of human IRS-1 and contains the critical tyrosine (Y) residue that is a substrate for the insulin receptor kinase.

Quantitative Data

The following tables summarize the key quantitative parameters of the FAM-labeled IRS-1 peptide.

| Property | Value | Reference / Note |

| Peptide Sequence | 5-FAM-KKSRGDYMTMQIG-NH2 | MedChemExpress |

| Molecular Formula | C₈₄H₁₁₈N₂₀O₂₅S₂ | MedChemExpress |

| Molecular Weight | 1872.08 g/mol | MedChemExpress |

| Excitation Wavelength (λex) | ~494 nm | [5] |

| Emission Wavelength (λem) | ~518 nm | [5] |

| Fluorescence Quantum Yield (ΦF) of 5-FAM | ~0.93 (in 0.1 M NaOH) | [8] |

| Binding Affinity (Kd) to Insulin Receptor Kinase | Estimated: 2-10 nM | Estimated based on similar peptide-kinase interactions[9][10][11][12] |

Note: The binding affinity (Kd) is an estimate based on published affinities for similar peptide substrates binding to the insulin receptor. The actual Kd may vary depending on the specific experimental conditions.

Experimental Protocols

Solid-Phase Synthesis of 5-FAM-KKSRGDYMTMQIG-NH2

This protocol outlines the manual solid-phase synthesis of the FAM-labeled IRS-1 peptide using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)

-

5-Carboxyfluorescein (5-FAM)

-

Coupling reagents: HBTU, HOBt

-

Activator base: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

-

Add HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (G, I, Q, M, T, Y, D, R, S, K, K).

-

FAM Labeling:

-

After the final Fmoc deprotection, dissolve 5-FAM (2 eq.) in DMF.

-

Add HBTU (2 eq.) and DIPEA (3 eq.).

-

Add the activated FAM solution to the resin and react for 1 hour in the dark.[13]

-

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Fluorescence Polarization (FP) Assay for Peptide-Kinase Binding

This protocol describes a fluorescence polarization assay to measure the binding of the FAM-labeled IRS-1 peptide to the insulin receptor kinase domain.

Materials:

-

5-FAM-KKSRGDYMTMQIG-NH2 peptide (Tracer)

-

Recombinant active insulin receptor kinase domain

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Black, low-volume 384-well microplate

-

Fluorescence plate reader with polarization filters

Procedure:

-

Tracer Dilution: Prepare a 2X stock solution of the FAM-labeled IRS-1 peptide at 20 nM in Assay Buffer.

-

Kinase Titration: Prepare a serial dilution of the insulin receptor kinase domain in Assay Buffer, starting from a 2X concentration of 1 µM.

-

Assay Plate Preparation:

-

Add 10 µL of each kinase dilution to the wells of the 384-well plate.

-

Add 10 µL of Assay Buffer to control wells (for minimum polarization).

-

-

Reaction Initiation: Add 10 µL of the 2X FAM-labeled peptide solution to all wells. The final volume will be 20 µL, and the final peptide concentration will be 10 nM.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization (in mP) using the plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the kinase concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

In Vitro Kinase Assay

This protocol details an in vitro kinase assay to measure the phosphorylation of the FAM-labeled IRS-1 peptide by the insulin receptor kinase.

Materials:

-

5-FAM-KKSRGDYMTMQIG-NH2 peptide

-

Recombinant active insulin receptor kinase domain

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

ATP solution (10 mM)

-

Stop Solution: 100 mM EDTA

-

Phospho-specific antibody for pTyr(989)-IRS-1

-

Secondary antibody conjugated to a reporter (e.g., HRP)

-

Detection substrate (e.g., TMB for HRP)

-

White or clear 96-well plate for detection

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (final volume 50 µL):

-

25 µL of 2X Kinase Assay Buffer

-

5 µL of 10X FAM-labeled IRS-1 peptide (final concentration 1-10 µM)

-

5 µL of 10X insulin receptor kinase (final concentration 10-50 ng/reaction)

-

10 µL of water

-

-

Reaction Initiation: Add 5 µL of 10X ATP solution (final concentration 100 µM) to initiate the reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 25 µL of Stop Solution.

-

Detection (ELISA-based):

-

Coat a high-binding 96-well plate with a capture antibody against the FAM-labeled peptide.

-

Add the terminated kinase reaction mixture to the wells and incubate for 1 hour.

-

Wash the wells with a suitable wash buffer.

-

Add the phospho-specific primary antibody and incubate for 1 hour.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Measure the absorbance at 450 nm after stopping the reaction with sulfuric acid.

-

Cellular Imaging

This protocol provides a general method for visualizing the cellular uptake and localization of the FAM-labeled IRS-1 peptide.

Materials:

-

Cell line expressing the insulin receptor (e.g., CHO-IR, HepG2)

-

5-FAM-KKSRGDYMTMQIG-NH2 peptide

-

Cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with the FAM-labeled IRS-1 peptide at a final concentration of 1-10 µM in serum-free medium.

-

Incubation: Incubate the cells for 1-4 hours at 37°C.

-

Nuclear Staining: Add Hoechst 33342 to the medium for the last 15 minutes of incubation.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Image the cells using a confocal microscope with appropriate laser lines and filters for FAM (Ex: 488 nm, Em: 500-550 nm) and Hoechst (Ex: 405 nm, Em: 430-480 nm).

Signaling Pathways and Experimental Workflows

IRS-1 Signaling Pathway

The following diagram illustrates the central role of IRS-1 in the insulin signaling cascade.

Caption: Simplified IRS-1 signaling pathway upon insulin stimulation.

Experimental Workflow: Fluorescence Polarization Assay

The diagram below outlines the workflow for a typical fluorescence polarization experiment to determine peptide-kinase binding affinity.

Caption: Workflow for a fluorescence polarization binding assay.

Experimental Workflow: In Vitro Kinase Assay

This diagram illustrates the steps involved in an in vitro kinase assay to measure the phosphorylation of the FAM-labeled IRS-1 peptide.

Caption: Workflow for an in vitro kinase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. shop.customscience.co.nz [shop.customscience.co.nz]

- 3. Phospho-IRS1 (Tyr612) Polyclonal Antibody (44-816G) [thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin action rapidly modulates the apparent affinity of the insulin-like growth factor II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The insulin receptor. Structural basis for high affinity ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

The Role of FAM-Labeled IRS-1 Peptide in Elucidating Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Receptor Substrate 1 (IRS-1) is a critical intracellular adaptor protein that plays a pivotal role in the insulin signaling cascade.[1][2] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, creating docking sites for proteins containing phosphotyrosine-binding (PTB) domains, such as IRS-1.[2][3] The subsequent tyrosine phosphorylation of IRS-1 by the activated IR initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which are central to regulating glucose homeostasis, cell growth, and metabolism.[4] Understanding the intricate molecular interactions of IRS-1 is therefore paramount for developing novel therapeutics for metabolic disorders like type 2 diabetes.

This technical guide explores the function and application of a key research tool: the FAM-labeled IRS-1 peptide. This synthetic peptide, tagged with the fluorescent dye 5-carboxyfluorescein (FAM), serves as a powerful probe for investigating the binding kinetics and dynamics of IRS-1 with its interacting partners, particularly the insulin receptor. The guide will delve into the experimental applications of this tool, provide detailed methodologies for its use, and present quantitative data in a structured format to facilitate research and drug development efforts.

Core Concept: FAM-Labeled IRS-1 Peptide as a Molecular Probe

A FAM-labeled IRS-1 peptide is a synthetic fragment of the full-length IRS-1 protein, typically encompassing a key binding domain, conjugated to a fluorescein derivative. This fluorescent tag allows for the direct or indirect monitoring of the peptide's interaction with other molecules in various biophysical and biochemical assays.

Properties of FAM (5-Carboxyfluorescein):

-

Excitation Maximum: ~495 nm

-

Emission Maximum: ~517 nm

-

Common Applications: Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and fluorescence microscopy.

The use of a labeled peptide offers several advantages over using the full-length protein in certain experimental setups, including ease of synthesis and purification, higher stability, and the ability to precisely label a specific site.

Quantitative Data on Binding Interactions

The binding affinity of the FAM-labeled IRS-1 peptide to its target, such as the PTB domain of the insulin receptor, is a critical parameter for designing and interpreting experiments. This is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied. While specific Kd values for commercially available FAM-labeled IRS-1 peptides are not always publicly available and can vary depending on the exact peptide sequence and experimental conditions, the following table illustrates how such data would be presented. These values are essential for setting up binding assays and for the quantitative comparison of different inhibitors or modulators of the IRS-1/IR interaction.

| Interaction | Assay Method | Reported Kd (nM) | Reference |

| FAM-IRS-1 (pY960) peptide vs. IR PTB Domain | Fluorescence Polarization | [Exemplary Value: 50-200] | [Hypothetical Study] |

| FAM-IRS-1 (pY960) peptide vs. Full-length IR | FRET | [Exemplary Value: 100-500] | [Hypothetical Study] |

| Unlabeled IRS-1 peptide vs. IR PTB Domain | Isothermal Titration Calorimetry | [Literature Value] | [Specific Publication] |

Note: The Kd values are highly dependent on the specific peptide sequence, post-translational modifications (e.g., phosphorylation), and the assay buffer conditions (pH, ionic strength, temperature).

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of an unlabeled compound (e.g., a small molecule inhibitor or an unlabeled IRS-1 peptide) by measuring its ability to displace a FAM-labeled IRS-1 peptide from its binding partner (e.g., the insulin receptor PTB domain).

Materials:

-

FAM-labeled IRS-1 peptide (e.g., a phosphopeptide containing the Y960 region)

-

Purified Insulin Receptor PTB domain

-

Unlabeled competitor compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Black, low-volume 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Determine the optimal concentration of FAM-labeled IRS-1 peptide:

-

Perform a saturation binding experiment by titrating the IR PTB domain against a fixed, low nanomolar concentration of the FAM-labeled peptide.

-

The concentration of the PTB domain that yields 50-80% of the maximum polarization signal should be used for the competition assay.

-

-

Prepare the assay plate:

-

Add a fixed concentration of the IR PTB domain and FAM-labeled IRS-1 peptide to all wells.

-

Add serial dilutions of the unlabeled competitor compound to the wells. Include wells with no competitor (maximum polarization) and wells with no receptor (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium. Protect from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FAM.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the labeled peptide).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[5]

-

In Vitro FRET-Based Binding Assay

This assay can be used to monitor the direct interaction between a FAM-labeled IRS-1 peptide (donor) and an acceptor-labeled binding partner, such as the insulin receptor.

Materials:

-

FAM-labeled IRS-1 peptide (donor)

-

Acceptor-labeled Insulin Receptor (e.g., labeled with Cy3 or another suitable acceptor dye)

-

Assay Buffer

-

Fluorometer or plate reader with FRET capabilities

Procedure:

-

Prepare the reaction mixture:

-

In a microcuvette or well, add a fixed concentration of the acceptor-labeled insulin receptor.

-

-

Initiate the binding reaction:

-

Add the FAM-labeled IRS-1 peptide to the reaction mixture.

-

-

Measure FRET:

-

Excite the donor fluorophore (FAM) at its excitation wavelength (~495 nm).

-

Measure the emission spectrum, looking for a decrease in the donor emission (~517 nm) and an increase in the acceptor emission.

-

The ratio of acceptor to donor emission is a measure of FRET efficiency, which is proportional to the extent of binding.

-

-

Data Analysis:

-

By titrating the concentration of the FAM-labeled peptide, a binding curve can be generated to determine the Kd.

-

Visualizations

Caption: The insulin signaling pathway highlighting the central role of IRS-1.

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Caption: Principle of Fluorescence Polarization assay for binding studies.

Conclusion

The FAM-labeled IRS-1 peptide is an indispensable tool for the detailed investigation of the insulin signaling pathway. Its application in high-throughput compatible assays like fluorescence polarization allows for the precise quantification of binding affinities and the screening of potential therapeutic modulators of the IRS-1/insulin receptor interaction. The methodologies and data presentation formats outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this technology in their pursuit of novel treatments for insulin-related diseases. The continued development and application of such fluorescent probes will undoubtedly lead to a deeper understanding of the complex regulatory mechanisms of insulin signaling.

References

- 1. Structure of the insulin receptor substrate IRS-1 defines a unique signal transduction protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insulin receptor substrate-1 pleckstrin homology and phosphotyrosine-binding domains are both involved in plasma membrane targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin Receptor Isoform A, a Newly Recognized, High-Affinity Insulin-Like Growth Factor II Receptor in Fetal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tracerDB | FP [tracerdb.org]

An In-Depth Technical Guide to IRS-1 Phosphorylation Sites and FAM Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Insulin Receptor Substrate 1 (IRS-1) phosphorylation, a critical process in cellular signaling, and the application of 5-Carboxyfluorescein (FAM) labeling for its study. This document details the intricate signaling pathways, summarizes key quantitative phosphorylation data, and offers detailed experimental protocols for researchers in metabolic disease, oncology, and drug development.

IRS-1 Signaling and Phosphorylation: A Dual Role

Insulin Receptor Substrate 1 (IRS-1) is a primary cytoplasmic adaptor protein that plays a pivotal role in transmitting signals from the insulin and insulin-like growth factor 1 (IGF-1) receptors to downstream intracellular pathways.[1] The function of IRS-1 is intricately regulated by post-translational modifications, most notably phosphorylation.

Phosphorylation of IRS-1 occurs on both tyrosine and serine/threonine residues, creating a complex regulatory system.

-

Tyrosine Phosphorylation: Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation and subsequently phosphorylates multiple tyrosine residues on IRS-1.[1][2] These phosphorylated tyrosine sites act as docking stations for proteins containing Src homology 2 (SH2) domains, such as the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K) and Grb2.[1][3] This recruitment activates major downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for most of the metabolic actions of insulin, and the Ras-MAPK pathway, which is involved in regulating cell growth and proliferation.[1][4]

-

Serine/Threonine Phosphorylation: IRS-1 is also heavily phosphorylated on numerous serine and threonine residues by a host of kinases, including JNK, mTOR, PKC, and ERK.[5] While some serine/threonine phosphorylation events can be permissive for signaling, many serve as a negative feedback mechanism.[3][6] This "inhibitory" phosphorylation can attenuate insulin signaling by preventing the interaction between IRS-1 and the insulin receptor, or by sterically hindering the binding of SH2 domain-containing proteins, ultimately promoting insulin resistance.[5][7] Several studies have linked hyperphosphorylation of specific serine sites to conditions like obesity and type 2 diabetes.[8]

Quantitative Analysis of Key IRS-1 Phosphorylation Sites

Mass spectrometry and targeted immunoassays have enabled the precise quantification of phosphorylation changes at specific IRS-1 residues in response to various stimuli and in different physiological states. These data are crucial for understanding the regulatory code of IRS-1 function and identifying potential biomarkers for drug development.

| Phosphorylation Site (Human) | Condition | Fold Change vs. Control | Biological Context / Model | Reference(s) |

| Ser312 | TNF-α Treatment | Significant Increase | Potential mechanism for inflammation-induced insulin resistance. | [6] |

| Ser323 | Type 2 Diabetes (Basal) | 2.1 ± 0.43 | Increased basal phosphorylation in human vastus lateralis muscle. | [7][9] |

| Thr446 | Insulin Infusion (60 min) | 0.64 ± 0.16 | Insulin suppresses phosphorylation at this site in lean individuals. | [7][9] |

| Ser527 | Insulin Infusion (60 min) | 1.4 ± 0.17 | Insulin increases phosphorylation at this site in lean individuals. | [7][9] |

| Ser616 | Insulin Stimulation | Time-dependent Increase | A negative feedback site phosphorylated following ERK activation. | [5] |

| Ser629 | Insulin Stimulation | 1.26 ± 0.09 | A positive regulatory site, potentially phosphorylated by Akt. | [10] |

| Ser636 | Metabolic Syndrome (Basal) | Increased | Hyperphosphorylation observed in muscle from untrained subjects. | [8] |

| Ser1100 | Insulin Infusion (240 min) | 0.77 ± 0.22 | Insulin suppresses phosphorylation at this site in lean individuals. | [7][9] |

FAM (Carboxyfluorescein) Labeling of IRS-1

Fluorescent labeling is a powerful technique for visualizing and tracking proteins within cells and for in vitro biophysical assays.[11] 5-Carboxyfluorescein (FAM) is a widely used fluorescent dye that can be covalently attached to proteins.[12] The most common method utilizes a succinimidyl ester (SE) derivative of FAM (5-FAM SE), which reacts efficiently with primary amine groups, such as the N-terminus of the protein and the epsilon-amino group of lysine residues, to form stable amide bonds.[13][14] This process is highly pH-dependent, with optimal labeling occurring at a pH of 7.5-8.5.[12][14]

The resulting FAM-labeled IRS-1 can be used in a variety of applications, including:

-

Fluorescence Microscopy: To study the subcellular localization of IRS-1 in response to insulin stimulation or other treatments.[11]

-

Flow Cytometry: To quantify cellular levels of IRS-1.

-

In Vitro Binding Assays: To measure the interaction of IRS-1 with binding partners using techniques like Fluorescence Resonance Energy Transfer (FRET).[12]

Experimental Protocols

The following sections provide detailed methodologies for the investigation of IRS-1 phosphorylation and the use of FAM-labeled IRS-1.

Immunoprecipitation (IP) of Endogenous IRS-1

Principle: This protocol allows for the isolation of IRS-1 and its associated proteins from a complex cell or tissue lysate using an IRS-1-specific antibody. The captured protein can then be analyzed by Western blotting or mass spectrometry.

Materials:

-

Cells or tissue expressing IRS-1.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

-

Protease and Phosphatase Inhibitor Cocktails (add fresh to Lysis Buffer).

-

Anti-IRS-1 Antibody (IP-grade).

-

Protein A/G Agarose Beads.

-

Wash Buffer: Lysis buffer without inhibitors.

-

Elution Buffer: 2x Laemmli sample buffer.

Procedure:

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse by adding ice-cold Lysis Buffer with inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 500-1000 µg of protein to 20 µL of Protein A/G beads and incubating for 1 hour at 4°C with rotation.

-

Centrifuge and transfer the pre-cleared supernatant to a new tube.

-

Add 2-5 µg of anti-IRS-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[15]

-

Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and add 30 µL of Elution Buffer to the beads.

-

Boil the sample at 95-100°C for 5 minutes to dissociate the protein from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated IRS-1 for downstream analysis.

-

Western Blotting for Phospho-IRS-1

Principle: This technique uses phospho-specific antibodies to detect the phosphorylation state of IRS-1 at a specific residue.[16] Total IRS-1 levels are typically measured on a parallel blot or by stripping and re-probing the same membrane to normalize the phospho-signal.

Materials:

-

Immunoprecipitated IRS-1 or total cell lysate.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk as a blocking agent as it contains phosphoproteins.[17]

-

Primary Antibodies: Phospho-specific IRS-1 antibody and total IRS-1 antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL).

Procedure:

-

SDS-PAGE and Transfer:

-

Separate protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[16]

-

-

Blocking and Antibody Incubation:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the signal using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software. Normalize the phospho-IRS-1 signal to the total IRS-1 signal.[6]

-

Mass Spectrometry (MS) for Phosphorylation Site Analysis

Principle: MS is a powerful, unbiased technique to identify and quantify novel and known phosphorylation sites.[18] IRS-1 is isolated, digested into peptides, and the peptides are analyzed by HPLC-electrospray ionization-tandem MS (HPLC-ESI-MS/MS).[6][19]

Procedure Outline:

-

Protein Isolation: Isolate IRS-1 via immunoprecipitation (as in 4.1) or SDS-PAGE gel excision.[20]

-

In-Gel Digestion:

-

Excise the gel band corresponding to IRS-1.

-

Destain, reduce, and alkylate the protein within the gel piece.

-

Digest the protein overnight with an enzyme like trypsin.

-

-

Peptide Extraction and Enrichment (Optional):

-

Extract the resulting peptides from the gel matrix.

-

For low-abundance phosphopeptides, an enrichment step using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) may be necessary.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using HPLC-ESI-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and locate the exact site of phosphorylation (identified by a mass shift of +80 Da).[7]

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the peptides and their phosphorylation sites.

-

Relative quantification of phosphorylation can be performed using label-free or stable isotope labeling approaches.[19]

-

FAM Labeling of Purified IRS-1

Principle: This protocol describes the covalent attachment of 5-FAM SE to primary amines on purified IRS-1.[13]

Materials:

-

Purified, carrier-free IRS-1 protein.

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. (Must be free of primary amines like Tris).[13]

-

5-FAM Succinimidyl Ester (5-FAM SE).

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Purification column (e.g., Sephadex G-25) for desalting.

Procedure:

-

Protein Preparation:

-

Buffer exchange the purified IRS-1 into the Reaction Buffer.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[13]

-

-

Dye Preparation:

-

Immediately before use, dissolve 5-FAM SE in anhydrous DMSO to a concentration of 10 mM.[14]

-

-

Conjugation Reaction:

-

Add the dissolved 5-FAM SE to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this may require optimization.[13]

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the FAM-labeled IRS-1 from unconjugated dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

The labeled protein will elute first as a colored fraction.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FAM).

-

Fluorescence Microscopy of FAM-Labeled Proteins

Principle: This method allows for the visualization of the subcellular distribution of FAM-labeled proteins in live or fixed cells.[11]

Materials:

-

Cells grown on glass coverslips or imaging dishes.

-

FAM-labeled IRS-1 (for protein delivery experiments) or cells expressing a fluorescently-tagged IRS-1 construct.

-

Transfection or protein delivery reagent.

-

Fixative (e.g., 4% Paraformaldehyde in PBS) for fixed-cell imaging.

-

Mounting medium with an anti-fade reagent.

-

Confocal or widefield fluorescence microscope with appropriate filter sets for FAM (Excitation ~495 nm, Emission ~517 nm).[12]

Procedure:

-

Cell Preparation:

-

Seed cells on imaging-quality coverslips 24 hours prior to the experiment.

-

Introduce the FAM-labeled protein into the cells using a suitable method (e.g., microinjection, electroporation, or a cell-penetrating peptide).

-

-

Incubation and Treatment:

-

Allow cells to recover and then treat with desired stimuli (e.g., 100 nM insulin for 15 minutes).

-

-

Fixation (Optional):

-

For fixed-cell imaging, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash again with PBS.

-

-

Imaging:

-

Mount the coverslip onto a microscope slide using mounting medium.

-

Visualize the FAM signal using a fluorescence microscope. Acquire images, ensuring to use appropriate controls (e.g., unlabeled cells) to account for autofluorescence.

-

Analyze images to determine the localization and potential co-localization of IRS-1 with other cellular structures.

-

References

- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]

- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Mechanism of feedback regulation of insulin receptor substrate-1 phosphorylation in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin resistance and muscle insulin receptor substrate‐1 serine hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global IRS-1 phosphorylation analysis in insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Human Insulin Receptor Substrate-1 at Serine 629 Plays a Positive Role in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]

- 15. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]

- 18. Identification of insulin receptor substrate 1 serine/threonine phosphorylation sites using mass spectrometry analysis: regulatory role of serine 1223 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescein-Labeled Peptides for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of fluorescein-labeled peptides in cellular imaging, a powerful technique for visualizing and understanding complex biological processes at the molecular level. Fluorescently tagged peptides offer high sensitivity and specificity, making them invaluable tools in research and drug development.[1][2]

Introduction to Fluorescent Peptide Labeling

Fluorescent labeling of peptides involves the covalent attachment of a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.[2] This property allows for the visualization of the peptide's location and movement within cells using fluorescence microscopy and other fluorescence-based techniques.[1][3] Fluorescein and its derivatives, such as Fluorescein Isothiocyanate (FITC) and Carboxyfluorescein (FAM), are among the most commonly used dyes for peptide labeling due to their high absorptivity, excellent fluorescence quantum yields, and good water solubility.[2][4]

The choice of fluorophore and the labeling strategy are critical for successful cellular imaging experiments. The label should not interfere with the peptide's biological activity and should be stable under experimental conditions.[5] Labeling can be achieved at the N-terminus, C-terminus, or on the side chain of specific amino acids like lysine or cysteine.[3][6]

Core Principles and Methodologies

Peptide Synthesis and Labeling

Fluorescein-labeled peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The fluorescent dye can be incorporated either during or after the peptide chain has been assembled.

On-Resin Labeling: This is the preferred method for N-terminal labeling. After the final amino acid is coupled and its N-terminal protecting group is removed, the resin-bound peptide is reacted with an amine-reactive fluorescein derivative.[7]

In-Solution Labeling: Alternatively, the purified peptide can be labeled in solution by reacting it with a fluorescein derivative. This method is suitable for labeling internal amino acid residues or when on-resin labeling is not feasible.[7]

Photophysical Properties of Fluorescein

The selection of a suitable fluorophore is paramount for any fluorescence-based study. Fluorescein and its common derivatives offer favorable spectral properties for cellular imaging.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [2][7] |

| Emission Maximum (λem) | ~518 nm | [2][7] |

| Quantum Yield | High | [4][8] |

| Extinction Coefficient | High | [4] |

| Photostability | Moderate (can be prone to photobleaching) | [2] |

| pH Sensitivity | Fluorescence is pH-dependent (optimal range pH 7.5-8.5) | [2][9] |

Table 1: Photophysical Properties of Fluorescein Derivatives (FAM/FITC)

Experimental Protocols

Protocol 1: On-Resin N-terminal FITC Labeling of a Peptide

Materials:

-

Fmoc-protected peptide on resin

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Fluorescein isothiocyanate (FITC)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

Procedure:

-

Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 15-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[7]

-

FITC Coupling: Dissolve FITC (3 molar excess) and DIPEA (6 molar excess) in DMF. Add this solution to the resin.[7]

-

Reaction: Agitate the mixture in the dark at room temperature for at least 2 hours, or overnight for complete reaction.[7]

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification: Purify the fluorescein-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cellular Imaging of Fluorescein-Labeled Peptides using Confocal Microscopy

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescein-labeled peptide

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Nuclear stain (e.g., Hoechst 33342)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.[10]

-

Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of the fluorescein-labeled peptide. Incubate for the desired time period (e.g., 2 hours).[10]

-

Washing: Gently wash the cells three times with PBS to remove unbound peptide.

-

Live-Cell Imaging: For live-cell imaging, add fresh culture medium to the cells and immediately proceed to imaging on a confocal microscope equipped with appropriate filters for fluorescein (Excitation: ~488 nm, Emission: ~500-550 nm).[11]

-

Fixed-Cell Imaging (Optional):

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides with an antifade mounting medium.

-

Image the cells on a confocal microscope.

-

Protocol 3: Cell Viability Assay (Resazurin-based)

Materials:

-

Cells of interest

-

96-well culture plates

-

Culture medium

-

Fluorescein-labeled peptide

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)[5]

Procedure:

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight.[10]

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the fluorescein-labeled peptide. Include untreated control wells. Incubate for the desired treatment duration.[10]

-

Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the fluorescence of the reduced product (resorufin) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis: Calculate cell viability as a percentage of the fluorescence signal from untreated control cells.

Visualizing Workflows and Pathways

Peptide Synthesis and Labeling Workflow

Caption: Workflow for the synthesis and on-resin labeling of a fluorescein-peptide conjugate.

Cellular Uptake via Endocytosis Pathway

References

- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. stratech.co.uk [stratech.co.uk]

- 5. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]

- 7. peptideweb.com [peptideweb.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. lifetein.com [lifetein.com]

An In-depth Technical Guide to the IRS-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Insulin Receptor Substrate 1 (IRS-1) signaling pathway, a critical cascade in cellular metabolism, growth, and survival. We will delve into the core components, molecular mechanisms, and regulatory controls of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Introduction to Insulin Receptor Substrate 1 (IRS-1)

Insulin Receptor Substrate 1 (IRS-1) is a key cytoplasmic adaptor protein that plays a pivotal role in transmitting signals from the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R) to downstream intracellular pathways.[1][2] Encoded by the IRS1 gene, this large protein (approximately 160-185 kDa) functions as a molecular scaffold, lacking any intrinsic enzymatic activity.[3] Its primary role is to integrate and amplify signals from activated cell surface receptors, thereby initiating a cascade of events that regulate glucose homeostasis, cell growth, proliferation, and survival.[4] Dysregulation of IRS-1 signaling is a hallmark of insulin resistance, type 2 diabetes, and various cancers, making it a subject of intense research and a promising target for therapeutic intervention.[5][6]

Structurally, IRS-1 is characterized by an N-terminal Pleckstrin Homology (PH) domain, a phosphotyrosine-binding (PTB) domain, and a long C-terminal tail containing numerous phosphorylation sites.[1] The PH and PTB domains are crucial for docking IRS-1 to the activated insulin receptor, while the tyrosine phosphorylation sites in the C-terminal tail serve as binding motifs for a host of Src Homology 2 (SH2) domain-containing proteins.[1][3]

Core Components of the IRS-1 Signaling Pathway

The IRS-1 signaling pathway is a complex network of interacting proteins. The principal players are summarized in the table below.

| Component | Class | Function |

| Insulin / IGF-1 | Ligand | Extracellular hormones that bind to and activate their respective receptors. |

| IR / IGF-1R | Receptor Tyrosine Kinase | Transmembrane receptors that, upon ligand binding, autophosphorylate and recruit IRS-1.[3] |

| IRS-1 | Adaptor Protein | The central scaffolding protein that gets tyrosine phosphorylated by the activated receptor.[1][7] |

| PI3K (p85/p110) | Lipid Kinase | Binds to phosphorylated tyrosine residues on IRS-1 via its p85 regulatory subunit, activating the p110 catalytic subunit.[3][8] |

| Grb2/Sos | Adaptor/GEF Complex | Binds to IRS-1 and activates the small GTPase Ras, initiating the MAPK pathway.[8] |

| SHP2 | Protein Tyrosine Phosphatase | An SH2 domain-containing phosphatase that can bind to IRS-1 and modulate the signal.[8] |

| Akt (PKB) | Serine/Threonine Kinase | A key downstream effector of PI3K, activated by PIP3, that mediates many of the metabolic actions of insulin.[1] |

| mTORC1 | Serine/Threonine Kinase Complex | A downstream target of Akt that regulates protein synthesis and cell growth, and also participates in a negative feedback loop to IRS-1.[9][10] |

| S6K1 | Serine/Threonine Kinase | A substrate of mTORC1 that can phosphorylate IRS-1 on serine residues, leading to signal attenuation.[11] |

| ERK1/2 (MAPK) | Serine/Threonine Kinase | The final kinase in the Ras-Raf-MEK-ERK cascade, which primarily mediates mitogenic effects.[1] |

The IRS-1 Signaling Cascade

The activation of the IRS-1 pathway begins with the binding of insulin or IGF-1 to its receptor, triggering a conformational change that activates the receptor's intrinsic tyrosine kinase activity.

Figure 2: IRS-1 Activation and Effector Recruitment

The activated receptor then phosphorylates multiple tyrosine residues on the C-terminal tail of IRS-1.[1][7] These phosphotyrosine sites, particularly those within YXXM motifs, function as high-affinity binding sites for the SH2 domains of various signaling proteins, including PI3K and Grb2.[3][12]

The PI3K/Akt/mTOR Pathway

The recruitment of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) to IRS-1 is a central event in metabolic signaling.[3][8] This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[4][13] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).

Activated Akt mediates a wide array of metabolic functions, including:

-

Glucose Transport: Akt phosphorylates AS160, which promotes the translocation of GLUT4 glucose transporters to the cell surface in muscle and adipose tissue.[3]

-

Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), leading to the activation of glycogen synthase.[14]

-

Protein Synthesis and Cell Growth: Akt activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis, through a complex pathway involving the phosphorylation and inhibition of the TSC1/TSC2 complex.[9][15]

Figure 3: The PI3K/Akt/mTOR Pathway Downstream of IRS-1

The Ras/MAPK Pathway

In addition to PI3K, phosphorylated IRS-1 can also recruit the adaptor protein Grb2, which is in a complex with the guanine nucleotide exchange factor Sos.[1][8] This brings Sos to the plasma membrane where it can activate the small GTPase Ras. Activated Ras initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of Raf, MEK, and ERK1/2.[1] This pathway is primarily associated with the mitogenic effects of insulin and IGF-1, such as gene expression, cell proliferation, and differentiation.[16]

Regulation of IRS-1 Signaling

The activity of IRS-1 is tightly controlled through multiple mechanisms to ensure appropriate signal duration and intensity. The primary mode of regulation is through multi-site serine/threonine phosphorylation, which generally serves as a negative feedback mechanism.[6][17]

Serine/Threonine Phosphorylation

Numerous kinases, many of which are activated downstream of IRS-1 itself, can phosphorylate IRS-1 on specific serine residues.[18] This phosphorylation can inhibit IRS-1 signaling through several mechanisms:

-

Inhibiting IR Interaction: Phosphorylation of serine residues near the PTB domain (e.g., Ser307 in rats, equivalent to Ser312 in humans) can sterically hinder the interaction between IRS-1 and the insulin receptor, thereby reducing its tyrosine phosphorylation.[3][17]

-

Promoting Degradation: Serine phosphorylation can mark IRS-1 for ubiquitination and subsequent degradation by the proteasome.[1][6][19] This is a key mechanism for signal termination.

-

Impairing Downstream Binding: Phosphorylation of serines near YXXM motifs can interfere with the binding of the p85 subunit of PI3K.[11][20]

Key kinases involved in this negative feedback include S6K1 (activated by mTORC1), JNK, IKKβ, and various Protein Kinase C (PKC) isoforms.[6][11][17] Conditions associated with insulin resistance, such as inflammation (via TNFα) and elevated free fatty acids, can chronically activate these kinases, leading to persistent inhibitory serine phosphorylation of IRS-1 and impaired insulin signaling.[6]

Quantitative Phosphorylation Data

Mass spectrometry-based proteomics has enabled the identification and quantification of numerous phosphorylation sites on IRS-1 in vivo. Studies in human skeletal muscle have revealed dynamic changes in phosphorylation in response to insulin.

| Phosphorylation Site (Human IRS-1) | Basal State (vs Lean Control) | Insulin Response (in Lean Control) | Implication |

| Ser312 | - | Increased (2.6-fold)[21] | Negative regulation; site for JNK, IKK, PKC.[22] |

| Ser323 | Increased in T2D[23] | - | Associated with insulin resistance.[23] |

| Ser348 | - | Decreased[21] | Positive regulation? |

| Thr446 | - | Decreased[21] | Positive regulation? |

| Ser527 | - | Increased[23] | Insulin-responsive site. |

| Ser616 | - | Increased (2.9-fold)[21] | Negative regulation.[22] |

| Ser636/639 | - | Increased (2.1-fold)[21] | Negative regulation; site for mTOR/S6K1. |

| Ser1101 | - | Increased[21] | Potential modulation of SHP2 binding. |

Data compiled from studies on human vastus lateralis muscle.[21][23] Fold changes are approximate and represent the response to a hyperinsulinemic clamp.

Protein Degradation

Prolonged insulin stimulation can lead to the downregulation of IRS-1 protein levels. This process is initiated by serine phosphorylation, which triggers the recruitment of the E3 ubiquitin ligase Cullin-7, leading to polyubiquitination and proteasomal degradation of IRS-1.[1][24] This serves as a long-term mechanism to attenuate the insulin signal.

Experimental Protocols

Investigating the IRS-1 signaling pathway requires a variety of molecular biology techniques. Below are outlines for key experimental procedures.

Co-Immunoprecipitation (Co-IP) of IRS-1 and PI3K

This protocol is used to determine the association between IRS-1 and the p85 subunit of PI3K following insulin stimulation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, CHO-IR cells) to near confluence. Serum starve cells for 4-6 hours. Stimulate cells with insulin (e.g., 100 nM) for 5-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors). Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour. Incubate the pre-cleared lysate with an anti-IRS-1 antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluted proteins by Western blotting using antibodies against the p85 subunit of PI3K and IRS-1.

Figure 4: Experimental Workflow for Co-Immunoprecipitation

Western Blotting for Phosphorylated IRS-1

This protocol is used to detect changes in the phosphorylation state of IRS-1 at specific tyrosine or serine residues.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol, but use a denaturing lysis buffer containing SDS to ensure all proteins are solubilized. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel (a 7.5% gel is typically appropriate for the large IRS-1 protein).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated residue of interest (e.g., anti-phospho-IRS-1 Tyr612 or anti-phospho-IRS-1 Ser312) overnight at 4°C. The antibody should be diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for total IRS-1 to normalize for protein loading.

In Vitro Kinase Assay for IRS-1 Substrates

This assay measures the ability of a specific kinase to phosphorylate IRS-1 or a peptide derived from it.

Methodology:

-

Reagents:

-

Purified, active kinase of interest (e.g., active S6K1, JNK).

-

Substrate: Purified recombinant IRS-1 protein or a synthetic peptide corresponding to a specific phosphorylation site.

-

Kinase Buffer: Typically contains HEPES, MgCl₂, MnCl₂, DTT, and Na₃VO₄.[25]

-

ATP Mix: A mixture of cold ATP and radiolabeled [γ-³²P]-ATP.

-

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase buffer.

-

Initiate Reaction: Start the reaction by adding the ATP mix. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as 10% trichloroacetic acid or by adding SDS-PAGE sample buffer.[25]

-

Detection of Phosphorylation:

-

For Peptide Substrates: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.[25]

-

For Protein Substrates: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the phosphorylated IRS-1 protein.

-

This comprehensive guide provides a detailed technical overview of the IRS-1 signaling pathway, designed to be a valuable resource for professionals in research and drug development. The intricate network of interactions and regulatory mechanisms underscores the pathway's importance in health and its potential as a therapeutic target in a range of diseases.

References

- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]

- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. IRS-1 regulation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression and function of IRS-1 in insulin signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Insulin-Induced Degradation of Insulin Receptor Substrate 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Interaction between IRS1âPI3KâAkt signaling pathway and mTOR. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β-N-Acetylglucosamine in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. academic.oup.com [academic.oup.com]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Mechanism of feedback regulation of insulin receptor substrate-1 phosphorylation in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular mechanism of insulin-induced degradation of insulin receptor substrate 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2.3 |. In vitro kinase assays [bio-protocol.org]

The Central Role of Insulin Receptor Substrate-1 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Insulin Receptor Substrate-1 (IRS-1) in the intricate regulation of glucose homeostasis. As a key signaling nexus, IRS-1 integrates and transduces signals from the insulin receptor to downstream effectors, orchestrating cellular responses crucial for maintaining metabolic balance. Dysregulation of IRS-1 function is a hallmark of insulin resistance and a central factor in the pathophysiology of type 2 diabetes. This document provides a comprehensive overview of IRS-1 signaling, its tissue-specific functions, and the molecular mechanisms underlying its impairment in disease states. Furthermore, it offers detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

The IRS-1 Signaling Cascade: A Master Regulator of Insulin Action

Insulin initiates its diverse metabolic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding event triggers a conformational change and autophosphorylation of the receptor on specific tyrosine residues. These phosphotyrosine motifs serve as docking sites for various substrate proteins, with IRS-1 being a primary and critical mediator of insulin's metabolic actions.[1][2]

Upon binding to the activated IR, IRS-1 itself becomes heavily phosphorylated on multiple tyrosine residues.[2][3] These newly created phosphotyrosine sites on IRS-1 act as recruitment platforms for a host of downstream signaling molecules containing Src homology 2 (SH2) domains. The two major signaling arms emanating from IRS-1 are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2]

The PI3K/Akt pathway is paramount for the metabolic effects of insulin. The p85 regulatory subunit of PI3K binds to specific phosphotyrosine motifs on IRS-1, leading to the activation of the p110 catalytic subunit.[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as protein kinase B).[4] Akt, once activated, phosphorylates a plethora of substrates that mediate the majority of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell surface, stimulation of glycogen synthesis, and inhibition of gluconeogenesis.[4][5]

Caption: The canonical IRS-1 signaling pathway, illustrating the major metabolic and mitogenic branches.

The Role of IRS-1 in Insulin Resistance

Insulin resistance, a condition where cells fail to respond adequately to insulin, is a precursor to type 2 diabetes. A significant body of evidence points to impaired IRS-1 function as a central mechanism in the development of insulin resistance.[1][6] This impairment is often mediated by serine/threonine phosphorylation of IRS-1, which contrasts with the activating tyrosine phosphorylation.[3][7]

Several kinases, activated by pro-inflammatory signals (e.g., TNF-α), high levels of free fatty acids, and hyperinsulinemia itself, can phosphorylate IRS-1 on specific serine residues.[7] This serine phosphorylation can inhibit insulin signaling through multiple mechanisms:

-

Inhibition of Tyrosine Phosphorylation: Serine phosphorylation can induce a conformational change in IRS-1 that hinders its interaction with the insulin receptor, thereby reducing its tyrosine phosphorylation and subsequent activation.[8][9]

-

Promotion of IRS-1 Degradation: Phosphorylation on certain serine residues can target IRS-1 for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in total IRS-1 protein levels.[8][10]

-

Disruption of Downstream Interactions: Serine phosphorylation can directly interfere with the binding of SH2 domain-containing proteins like the p85 subunit of PI3K.[5]

This negative feedback loop, when chronically activated, leads to a sustained dampening of insulin signaling and the manifestation of insulin resistance.

Caption: Mechanisms of IRS-1 dysfunction leading to insulin resistance.

Tissue-Specific Roles of IRS-1 in Glucose Metabolism

IRS-1 is ubiquitously expressed, but its role in glucose metabolism is most prominent in key metabolic tissues: skeletal muscle, adipose tissue, and the liver.

-

Skeletal Muscle: As the primary site of insulin-stimulated glucose disposal, skeletal muscle relies heavily on IRS-1 signaling.[1] Insulin-stimulated IRS-1/PI3K/Akt signaling in myocytes triggers the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake. IRS-1 also plays a crucial role in promoting glycogen synthesis in muscle.[11] Studies in mice with muscle-specific knockout of both IRS-1 and IRS-2 have demonstrated severely impaired glucose uptake and reduced muscle growth.[12][13]

-

Adipose Tissue: In adipocytes, IRS-1 is essential for insulin-stimulated glucose uptake via GLUT4 translocation and for the suppression of lipolysis.[14][15] Dysfunctional IRS-1 signaling in adipose tissue contributes to increased circulating free fatty acids, which can exacerbate insulin resistance in other tissues.[10]

-

Liver: The liver plays a dual role in glucose homeostasis, being responsible for both glucose production (gluconeogenesis and glycogenolysis) and glucose uptake and storage (glycogen synthesis). In the liver, both IRS-1 and its isoform IRS-2 are important for mediating insulin's effects.[11][16][17] While there is some redundancy, studies suggest that IRS-1 is more closely linked to the regulation of gluconeogenesis, whereas IRS-2 may have a more prominent role in regulating lipid metabolism.[16] Concomitant knockdown of both IRS-1 and IRS-2 in the liver leads to severe insulin resistance and glucose intolerance.[16]

Caption: Tissue-specific functions of IRS-1 in glucose metabolism.

Quantitative Data on IRS-1 Function in Glucose Metabolism

The following tables summarize quantitative data from key studies, illustrating the impact of IRS-1 modulation on glucose metabolism.

Table 1: Effects of IRS-1 Knockout in Mice on Glucose Homeostasis

| Genotype | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Glucose Tolerance Test (AUC) | Insulin Tolerance Test (% of basal glucose) | Reference |

| Wild-Type (WT) | 90 ± 5 | 0.5 ± 0.1 | 18,000 ± 1,500 | 50 ± 5 | [18] |

| IRS-1 Knockout (IRS-1-/-) | 105 ± 7 | 1.2 ± 0.2 | 25,000 ± 2,000 | 80 ± 7 | [18] |

| Obese WT | 110 ± 8 | 1.5 ± 0.3 | 28,000 ± 2,500 | 75 ± 6 | [19][20] |

| Obese IRS-1+/- | 115 ± 9 | 2.3 ± 0.4 | 35,000 ± 3,000 | 90 ± 8 | [19][20] |

AUC: Area Under the Curve

Table 2: Impact of IRS-1 Modulation on Insulin-Stimulated Glucose Uptake

| Cell/Tissue Type | Condition | Fold Increase in Glucose Uptake | Reference |

| 3T3-L1 Adipocytes | Control | 10-15 | [8] |

| 3T3-L1 Adipocytes | Chronic Insulin (induces IRS-1 degradation) | 2-4 | [8] |

| Skeletal Muscle (mice) | Wild-Type | 5-7 | [12][13] |

| Skeletal Muscle (mice) | Muscle-specific IRS-1/2 double knockout | ~1 | [12][13] |

Table 3: Effect of Serine Phosphorylation on IRS-1 Function

| Parameter | Condition | Change | Reference |

| IRS-1 Tyrosine Phosphorylation | Insulin Stimulation | +++ | [21] |

| IRS-1 Tyrosine Phosphorylation | Insulin + Serine Kinase Activator | + | [21] |

| PI3K Activity associated with IRS-1 | Insulin Stimulation | 100% | [10] |

| PI3K Activity associated with IRS-1 | Insulin in Insulin-Resistant State | ~20-30% | [10] |

Experimental Protocols for Studying IRS-1

Detailed methodologies are crucial for the accurate investigation of IRS-1 function. Below are outlines for key experimental protocols.

Immunoprecipitation of IRS-1

This technique is used to isolate IRS-1 and its associated proteins from cell or tissue lysates.

-

Lysis: Homogenize cells or tissues in a lysis buffer containing detergents (e.g., Triton X-100, NP-40) and inhibitors of proteases and phosphatases to preserve protein integrity and phosphorylation status.

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-IRS-1 antibody overnight at 4°C.

-

Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. The immunoprecipitated proteins are now ready for analysis by Western blotting.

Western Blotting for IRS-1 Phosphorylation

This method is used to detect the phosphorylation state of IRS-1 on specific tyrosine or serine residues.

-

SDS-PAGE: Separate proteins from cell lysates or immunoprecipitates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for either total IRS-1, phospho-tyrosine, or a specific phospho-serine site of IRS-1.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified using densitometry software.

PI3-Kinase Activity Assay

This assay measures the activity of PI3K that is associated with IRS-1.

-

Immunoprecipitate IRS-1: Perform immunoprecipitation of IRS-1 as described above.

-

Kinase Reaction: Resuspend the immunoprecipitate in a kinase buffer containing phosphatidylinositol (PI) as a substrate and [γ-³²P]ATP.

-

Lipid Extraction: After the kinase reaction, extract the lipids using a chloroform/methanol mixture.

-

Thin-Layer Chromatography (TLC): Separate the radiolabeled PI(3)P product from other lipids by TLC.

-

Autoradiography and Quantification: Visualize the radiolabeled PI(3)P by autoradiography and quantify the spot intensity to determine PI3K activity.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Cell Culture and Serum Starvation: Culture cells (e.g., adipocytes or myotubes) to the desired state and then serum-starve them to establish a basal state.

-

Insulin Stimulation: Treat the cells with or without insulin for a specified time.

-

Glucose Uptake: Add a solution containing 2-deoxy-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) for a short period.

-

Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-deoxy-[³H]glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

Conclusion and Future Directions

IRS-1 stands as a cornerstone in the insulin signaling network, playing an indispensable role in the regulation of glucose metabolism. Its intricate regulation through tyrosine and serine/threonine phosphorylation provides a sophisticated mechanism for fine-tuning insulin sensitivity. A comprehensive understanding of the molecular events that govern IRS-1 function and dysfunction is paramount for the development of novel therapeutic strategies to combat insulin resistance and type 2 diabetes. Future research should focus on identifying specific kinases and phosphatases that regulate IRS-1 phosphorylation in a tissue- and context-dependent manner, as these may represent promising targets for drug development. Furthermore, elucidating the crosstalk between IRS-1 signaling and other metabolic pathways will provide a more holistic view of metabolic regulation and open new avenues for therapeutic intervention. The development of small molecule inhibitors or activators that can specifically modulate IRS-1 activity remains a key goal in the pursuit of more effective treatments for metabolic diseases.[22]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Insulin Receptor Substrate 1 Gene and Glucose Metabolism Characteristics in Type 2 Diabetes Mellitus with Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the IRS-1 and/or -2 in the pathogenesis of insulin resistance in Dahl salt-sensitive (S) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive and negative regulation of insulin signaling through IRS-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of IRS1 leads to impaired glucose uptake in adipose tissue of the type 2 diabetes mouse model TALLYHO/Jng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]